Welcome to the BenchChem Online Store!
molecular formula C15H26N2O B8559745 2-Propylaminoacetic acid N-(1-adamantyl)amide

2-Propylaminoacetic acid N-(1-adamantyl)amide

Cat. No. B8559745
M. Wt: 250.38 g/mol
InChI Key: LQWSJMQZDQMETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098226B2

Procedure details

Next, a 4 N solution of hydrogen chloride in ethyl acetate (55 ml, 0.22 mol) was added to 2-[N′(t-butoxycarbonyl)-N-propylamino]acetic acid N-(1-adamantyl)amide (7.68 g, 21.9 mmol), and the mixture was stirred at room temperature for one hour. The resulting crystals were filtered off with ethyl acetate and washed with ethyl acetate to give 5.97 g (95%) of the titled compound as colorless crystals.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
2-[N′(t-butoxycarbonyl)-N-propylamino]acetic acid N-(1-adamantyl)amide
Quantity
7.68 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.C(OCC)(=O)C.[C:8]12([NH:18][C:19](=[O:32])[CH2:20][N:21](C(OC(C)(C)C)=O)[CH2:22][CH2:23][CH3:24])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2>>[C:8]12([NH:18][C:19](=[O:32])[CH2:20][NH:21][CH2:22][CH2:23][CH3:24])[CH2:17][CH:12]3[CH2:11][CH:10]([CH2:16][CH:14]([CH2:13]3)[CH2:15]1)[CH2:9]2

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
2-[N′(t-butoxycarbonyl)-N-propylamino]acetic acid N-(1-adamantyl)amide
Quantity
7.68 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(CN(CCC)C(=O)OC(C)(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off with ethyl acetate
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(CNCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.